5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid
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Overview
Description
5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BBrF2O3 and a molecular weight of 280.86 g/mol . This compound is used in various chemical reactions, particularly in the field of organic synthesis, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid typically involves the bromination of 2,3-difluoro-4-ethoxyphenylboronic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of solvents like anhydrous ether and temperature control to maintain the reaction environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide or other peroxides under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is the key step in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the stability of the boronate ester intermediate .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-ethoxyphenylboronic acid
- 5-Bromo-2,3-difluorophenylboronic acid
- 4-Ethoxyphenylboronic acid
Uniqueness
5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in cross-coupling reactions. The ethoxy group also contributes to its solubility and stability, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(5-bromo-4-ethoxy-2,3-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrF2O3/c1-2-15-8-5(10)3-4(9(13)14)6(11)7(8)12/h3,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUJRFHNRYINFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)OCC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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